molecular formula C16H14N2O3 B5270874 N-(2-cyanophenyl)-2,3-dimethoxybenzamide

N-(2-cyanophenyl)-2,3-dimethoxybenzamide

Cat. No.: B5270874
M. Wt: 282.29 g/mol
InChI Key: VTEJSJMFOKNPHW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group and a 2-cyanophenylamine moiety. The compound’s structural framework includes electron-donating methoxy groups and an electron-withdrawing cyano group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-9-5-7-12(15(14)21-2)16(19)18-13-8-4-3-6-11(13)10-17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEJSJMFOKNPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-2,3-dimethoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized benzamides .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Medicine: this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2,3-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or π-π interactions with the active site of the target protein, while the methoxy groups can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Structural Features of Related Benzamides

Compound Name Substituents on Benzamide Core Key Functional Groups Biological Relevance
N-(2-cyanophenyl)-2,3-dimethoxybenzamide 2,3-dimethoxy, 2-cyanophenyl Cyano (electron-withdrawing) Potential antimicrobial/receptor binding
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide 2,3-dimethoxy, 2-hydroxy-5-methylphenyl Hydroxyl (H-bond donor), Methyl Antimicrobial activity
[18F]Fallypride 2,3-dimethoxy, 3-fluoropropyl Fluoropropyl (lipophilic) High-affinity D2/D3 PET tracer
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, 2-hydroxy-tert-butyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
Tropane derivatives (e.g., Compound II) 2,3-dimethoxy, furan substituents Methoxy, heterocyclic Serotonin/Dopamine receptor affinity

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The cyano group in this compound contrasts with hydroxyl or methyl groups in analogs, altering electronic density and hydrogen-bonding capacity. This may reduce solubility compared to hydroxyl-containing derivatives but enhance stability .
  • Lipophilicity: Fluoropropyl groups in [18F]fallypride increase lipophilicity, aiding blood-brain barrier penetration for CNS targeting . The cyano group may offer intermediate lipophilicity, balancing solubility and membrane permeability.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Hydroxyl-containing analogs : Exhibit higher aqueous solubility due to H-bonding capacity (e.g., N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide) .
  • However, the electron-withdrawing nature may enhance metabolic stability by resisting oxidative degradation.

Lipophilicity and Bioavailability

  • Fluorinated derivatives like [18F]fallypride demonstrate optimal lipophilicity (logP ~2.5–3.0) for CNS penetration .
  • The cyano group’s moderate electronegativity may position this compound within a logP range suitable for peripheral or CNS targets, depending on additional substituents.

Antimicrobial Activity

N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide shows notable antimicrobial effects, attributed to the hydroxyl group’s interaction with microbial enzymes . The cyano analog’s activity may differ due to altered electronic interactions, though direct data are lacking.

Receptor Binding and Imaging

  • [18F]Fallypride: Binds D2/D3 receptors with subnanomolar affinity (Ki = 0.03 nM), enabled by fluoropropyl-enhanced lipophilicity and methoxy groups’ receptor interactions .
  • Tropane derivatives: Compound II (2,3-dimethoxybenzamide) exhibits affinity for 5HT1A and D2 receptors, suggesting that methoxy positioning is critical for receptor selectivity . The cyano group’s electronic effects could modulate similar receptor interactions.

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